molecular formula C19H18N4O2 B6008161 N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide

N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide

カタログ番号 B6008161
分子量: 334.4 g/mol
InChIキー: NILVYLVOPZMWQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FIIN-3 and has been studied for its ability to inhibit the activity of fibroblast growth factor receptor (FGFR) tyrosine kinases.

作用機序

FIIN-3 works by binding to the ATP-binding pocket of N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide tyrosine kinases, preventing the activation of downstream signaling pathways. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. The selectivity of FIIN-3 for N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide tyrosine kinases has been attributed to its unique binding interactions with the ATP-binding pocket.
Biochemical and Physiological Effects
In addition to its potential applications in cancer research, FIIN-3 has also been studied for its effects on other physiological processes. For example, FIIN-3 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This suggests that FIIN-3 may have potential applications in the treatment of diseases such as diabetic retinopathy and macular degeneration. FIIN-3 has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

実験室実験の利点と制限

One of the advantages of using FIIN-3 in lab experiments is its selectivity for N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide tyrosine kinases. This allows researchers to specifically target these proteins without affecting other signaling pathways. Additionally, FIIN-3 has been shown to have good pharmacokinetic properties, making it a promising candidate for the development of therapeutic agents. However, one limitation of using FIIN-3 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on FIIN-3. One area of interest is the development of FIIN-3 analogs with improved pharmacokinetic properties and selectivity for specific N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide isoforms. Another area of research is the identification of biomarkers that can predict response to FIIN-3 treatment in cancer patients. Additionally, the potential applications of FIIN-3 in the treatment of other diseases, such as inflammatory and angiogenic disorders, warrant further investigation. Overall, the continued study of FIIN-3 has the potential to lead to the development of novel targeted therapies for a variety of diseases.

合成法

The synthesis of FIIN-3 involves a multi-step process that includes the reaction of 2-furyl ethylamine with 1H-indole-3-carboxaldehyde to form the intermediate compound 2-(2-furyl)ethyl-1H-indole-3-carbaldehyde. This intermediate is then reacted with hydrazine hydrate and 3-bromo-1H-pyrazole to form the final product, N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide. The synthesis of this compound has been optimized to produce high yields and purity.

科学的研究の応用

FIIN-3 has been extensively studied for its potential applications in cancer research. N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamides are a family of receptor tyrosine kinases that play a critical role in cell growth, differentiation, and survival. Dysregulation of N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide signaling has been implicated in the development and progression of various types of cancer, including breast, lung, and gastric cancer. FIIN-3 has been shown to selectively inhibit the activity of N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide tyrosine kinases, making it a promising candidate for the development of targeted cancer therapies.

特性

IUPAC Name

N-[2-(furan-2-yl)ethyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(20-9-7-16-5-3-11-25-16)17-12-15(21-22-17)13-23-10-8-14-4-1-2-6-18(14)23/h1-6,8,10-12H,7,9,13H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILVYLVOPZMWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC(=NN3)C(=O)NCCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。